![molecular formula C15H16N2O5 B2758715 2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418126-01-8](/img/structure/B2758715.png)
2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as carbonyl, amine, benzyloxy, and oxazole . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other complex organic molecules. For instance, the Suzuki-Miyaura coupling reaction, which involves the use of organoboron reagents, could potentially be used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine and carbonyl groups could participate in condensation reactions, and the benzyloxy group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like carbonyl and amine could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthetic Methodologies and Applications
Combinatorial Synthesis Techniques : A study presented a convenient synthesis method for 5-substituted oxazole-4-carboxylic acid esters, applicable to various derivatives including those similar to the specified compound. This method has implications for generating diverse molecular libraries for drug discovery and development (Tormyshev et al., 2006).
Amino-acid Conjugates Synthesis : Research on amino-acid conjugates of oxazole derivatives highlighted methods for confirming structural integrity through spectroscopic comparisons. This technique is crucial for ensuring the correct synthesis of complex molecules for pharmaceutical research (Benoiton et al., 2009).
Antimicrobial Activity of Benzoxazole Derivatives : A study on the synthesis of novel 2-substituted benzoxazole derivatives revealed their potential antimicrobial activity. This research opens pathways for the development of new antimicrobial agents using oxazole derivatives as a core structure (Balaswamy et al., 2012).
Activated Carboxylates for Macrolide Synthesis : The utility of oxazoles as masked forms of activated carboxylic acids in the synthesis of macrolides, including potential pharmaceutical compounds, was demonstrated. This method could be applied to the production of various macrocyclic compounds (Wasserman et al., 1981).
Crystal Structure Analysis for Drug Design : The study of the crystal structure of ethyl 2-aminooxazole-5-carboxylate provided insights into intermolecular interactions, essential for understanding the physicochemical properties of drug molecules and designing better pharmaceutical agents (Kennedy et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-13(14(18)19)17-12(22-10)7-8-16-15(20)21-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXISSZAGVARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
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